molecular formula C18H20F3N3OS B6521591 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946202-29-5

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B6521591
CAS RN: 946202-29-5
M. Wt: 383.4 g/mol
InChI Key: WBQUYJANTMCBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been investigated for their antibacterial potential. This compound’s unique structure may contribute to inhibiting bacterial growth by interfering with essential cellular processes. Researchers explore its effectiveness against specific bacterial strains and mechanisms of action .

Antifungal Properties

Imidazoles are known for their antifungal activity. This compound could be evaluated for its efficacy against fungal pathogens, potentially serving as a basis for developing novel antifungal drugs. Investigating its mode of action and spectrum of activity is crucial .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Researchers study imidazole-based compounds to identify anti-inflammatory agents. This compound might exhibit anti-inflammatory properties by modulating immune responses or inhibiting pro-inflammatory mediators .

Antitumor Potential

The search for effective anticancer agents continues. Imidazole derivatives have shown promise in inhibiting tumor growth. Investigating this compound’s cytotoxicity, selectivity, and potential targets could provide valuable insights for cancer therapy .

Antidiabetic Applications

Given the global rise in diabetes cases, compounds with antidiabetic properties are of great interest. Imidazole-based molecules may influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers could explore this compound’s effects on diabetic models .

Antiviral Activity

Viruses pose significant health challenges. Imidazole-containing compounds have been studied for their antiviral potential. Investigating whether this compound can inhibit viral replication or entry could lead to novel antiviral therapies .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole compounds could be in the development of new drugs to treat various diseases.

properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c19-18(20,21)13-6-8-14(9-7-13)23-16(25)12-26-17-22-10-11-24(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUYJANTMCBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.